1-(Benzyloxy)-4-(2-bromoethyl)benzene
Description
Significance as a Chemical Synthon in Contemporary Organic Chemistry
In organic synthesis, a chemical synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. 1-(Benzyloxy)-4-(2-bromoethyl)benzene is a valuable synthon primarily due to the reactivity of its 2-bromoethyl group. This primary alkyl bromide is an excellent electrophile, making it susceptible to nucleophilic substitution reactions (Sₙ2). numberanalytics.com This reactivity allows chemists to introduce the 4-(benzyloxy)phenethyl moiety into a wide variety of molecules.
The compound serves as a key intermediate in multi-step syntheses. For instance, analogous structures like (2-bromoethyl)benzene (B7723623) are utilized in the preparation of pharmaceuticals by reacting them with nucleophiles like amines or carbanions. chemicalbook.comnbinno.com The benzyloxy group, in this context, often acts as a protecting group for the phenolic hydroxyl function. It is relatively stable under many reaction conditions but can be cleaved later in a synthetic sequence, typically by catalytic hydrogenation, to reveal the free phenol (B47542). This strategy is crucial in the synthesis of natural products and pharmacologically active molecules where a free hydroxyl group might interfere with earlier steps. The presence of both the reactive handle (bromoethyl) and a protected functional group (benzyloxy) within the same molecule makes it a highly strategic component in convergent synthetic approaches.
Overview of Research Paradigms and Challenges
The primary research paradigm involving this compound revolves around its synthesis and subsequent utilization as a building block. The preparation of this compound typically follows established synthetic methodologies, but presents specific challenges that require careful optimization of reaction conditions.
Synthetic Approaches: One common route to synthesize this compound is through the Williamson ether synthesis. francis-press.comfrancis-press.com This method would involve the reaction of 4-(2-bromoethyl)phenol (B83804) with benzyl (B1604629) bromide in the presence of a suitable base. The base, such as potassium carbonate or sodium hydride, deprotonates the phenol to form a phenoxide ion, which then acts as a nucleophile to displace the bromide from benzyl bromide. nih.gov
An alternative strategy involves the bromination of 2-(4-(benzyloxy)phenyl)ethanol. Reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃) are effective for converting primary alcohols to alkyl bromides. This route avoids the direct use of 4-(2-bromoethyl)phenol, which can be less stable.
Research Challenges: A significant challenge in the synthesis and use of this compound is the potential for side reactions. When using strong bases in the Williamson ether synthesis approach, there is a risk of an elimination reaction (E2) occurring on the 2-bromoethyl side chain to form a styrene (B11656) derivative. francis-press.com This necessitates the careful selection of a base and reaction temperature to favor the desired substitution reaction.
Purification of the final product can also be a hurdle. The structural similarity between the starting materials, the desired product, and potential byproducts often requires chromatographic techniques for separation, which can be difficult to scale for industrial production. Furthermore, ensuring the stability of the bromoethyl group during subsequent transformations is a key consideration in multi-step syntheses, as it can be sensitive to both nucleophiles and bases used in other parts of the synthetic route.
Contextualization within Halogenated Aromatic Ether Chemistry
This compound belongs to the broad class of halogenated aromatic ethers. This class of compounds is characterized by the presence of at least one halogen atom and an ether linkage attached to an aromatic system. numberanalytics.comscience.gov However, it is distinguished by the fact that the halogen is not directly attached to the aromatic ring but is part of an alkyl side chain. This structural feature has profound implications for its chemical reactivity.
Aromatic ethers, where an oxygen atom is directly connected to a benzene (B151609) ring, typically direct incoming electrophiles to the ortho and para positions during electrophilic aromatic substitution reactions. numberanalytics.com In the case of this compound, the para position is already occupied, meaning that electrophilic substitution would primarily occur at the ortho positions relative to the benzyloxy group.
The term "halogenated" in this molecule refers to the bromoethyl group. Unlike aryl halides, where the halogen is bonded to an sp²-hybridized carbon of the benzene ring and is generally unreactive towards nucleophilic substitution (unless activated by electron-withdrawing groups), the bromine in this compound is bonded to an sp³-hybridized carbon. francis-press.com This makes it a reactive primary alkyl halide, readily participating in Sₙ2 reactions. Therefore, the compound uniquely combines the electronic properties of an aromatic ether with the electrophilic reactivity of an aliphatic halide, defining its role and utility in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoethyl)-4-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h1-9H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOBEVFCFUMCGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586273 | |
| Record name | 1-(Benzyloxy)-4-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52446-52-3 | |
| Record name | 1-(Benzyloxy)-4-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzyloxy 4 2 Bromoethyl Benzene
Established Synthetic Routes and Optimizations
Traditional synthesis of 1-(benzyloxy)-4-(2-bromoethyl)benzene typically follows a two-step sequence: the formation of a benzyl (B1604629) ether followed by the bromination of the ethyl group.
Halogenation Strategies for the Ethyl Moiety
Following the formation of the benzyl ether, if the starting material was 4-(benzyloxy)phenethyl alcohol, the hydroxyl group of the ethyl moiety must be converted into a bromide. This transformation is a critical step in forming the final product.
A common and effective reagent for this conversion is phosphorus tribromide (PBr3). commonorganicchemistry.combyjus.com This reaction also proceeds through an SN2 mechanism. byjus.commasterorganicchemistry.comwikipedia.org The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic phosphorus atom of PBr3. orgosolver.com This initial step converts the hydroxyl group into a good leaving group (a phosphite (B83602) ester). masterorganicchemistry.comwikipedia.org Subsequently, a bromide ion, displaced in the first step, acts as a nucleophile and attacks the carbon atom attached to the leaving group from the backside, resulting in the formation of the alkyl bromide with an inversion of stereochemistry if the carbon is chiral. commonorganicchemistry.combyjus.comwikipedia.org
The use of PBr3 is generally preferred over hydrobromic acid because it avoids potential carbocation rearrangements. wikipedia.org The reaction works well for primary and secondary alcohols. byjus.comwikipedia.org Other reagents that can be used for this transformation include thionyl chloride (SOCl2) for chlorination, which follows a similar mechanistic principle. masterorganicchemistry.com
Coupling Reactions in Aryl Ether and Alkyl Halide Formation
While the Williamson ether synthesis is the most direct method, other coupling reactions can also be employed for the formation of the aryl ether bond. The Ullmann condensation, for instance, is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). wikipedia.orgscielo.org.mx Traditional Ullmann reactions often require harsh conditions, including high temperatures (often over 210 °C) and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org However, modern iterations have seen the development of soluble copper catalysts supported by ligands, which allow for milder reaction conditions. wikipedia.orgarkat-usa.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation to synthesize diaryl ethers. google.comrsc.org These methods offer a broad scope and can be carried out under relatively mild conditions, often with high yields. google.com The catalytic cycle typically involves oxidative addition, ligand exchange, and reductive elimination steps.
Development of Novel Synthetic Approaches
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing compounds like this compound.
Catalytic Systems in Targeted Synthesis
To optimize the Williamson ether synthesis, phase-transfer catalysts (PTCs) are often employed. wikipedia.orgacs.orgacs.org PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the alkoxide nucleophile from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. wikipedia.orgdalalinstitute.com This approach can lead to faster reaction rates, milder conditions, and eliminates the need for anhydrous solvents. acs.orgacs.org
Furthermore, catalytic versions of the Williamson ether synthesis (CWES) have been developed, particularly for industrial applications. acs.orgresearchgate.net These methods can utilize weaker alkylating agents at high temperatures (above 300 °C), which can be more cost-effective and produce less waste. acs.orgresearchgate.net
Green Chemistry Principles and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly being applied to the synthesis of aryl ethers and alkyl halides. This includes the use of more environmentally benign solvents, reducing waste, and improving atom economy. mdpi.com
For the etherification step, efforts have been made to develop "green" versions of the Williamson synthesis that avoid the production of large quantities of salt waste and use less carcinogenic reagents. acs.org Some approaches involve metal-free arylations using diaryliodonium salts in water, which is an environmentally friendly solvent. organic-chemistry.org
In the context of halogenation, greener methods are also being explored. This includes using hydrogen peroxide as a clean oxidant in combination with a halide source like hydrobromic acid. cdnsciencepub.comrsc.orgresearchgate.net Such oxidative halogenation processes can be more sustainable as the primary byproduct is water. rsc.org Additionally, solvent-free reaction conditions, sometimes assisted by microwave irradiation, are being investigated to reduce the environmental impact of organic solvents. ias.ac.in
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Williamson Ether Synthesis | SN2 reaction between an alkoxide and a primary alkyl halide. wikipedia.org | Well-established, versatile, generally good yields. wikipedia.org | Requires strong base, can have competing elimination reactions. masterorganicchemistry.com |
| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide and an alcohol. wikipedia.org | Good for sterically hindered substrates. | Traditionally requires harsh conditions (high temperature, stoichiometric copper). wikipedia.org |
| Buchwald-Hartwig Etherification | Palladium-catalyzed cross-coupling. google.com | Mild conditions, high yields, broad substrate scope. google.com | Catalyst can be expensive. |
| Phase-Transfer Catalysis (PTC) | Uses a catalyst to transfer reactants between phases. acs.org | Milder conditions, no need for anhydrous solvents, faster rates. acs.org | Catalyst is required. |
| Green Synthetic Protocols | Focus on sustainability (e.g., water as a solvent, clean oxidants). organic-chemistry.orgrsc.org | Environmentally friendly, reduced waste. | May require further optimization for industrial scale. |
Advanced Purification and Isolation Techniques for Synthetic Products
The purification of this compound from crude reaction mixtures is crucial to obtain a product of high purity for subsequent applications. Standard techniques such as column chromatography are effective; however, more advanced methods can be employed for enhanced purity.
Column Chromatography: Silica gel column chromatography is a fundamental and widely used technique for the purification of this compound. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically employed to separate the product from unreacted starting materials and byproducts. The polarity of the eluent can be adjusted to achieve optimal separation.
Recrystallization: For solid products, recrystallization is a powerful purification technique. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. The choice of solvent is critical and is determined experimentally to ensure high recovery of the pure product.
Distillation with Nonvolatile Epoxides: For the removal of certain impurities from alkyl bromides, an advanced distillation technique involving the addition of nonvolatile epoxides can be utilized. This method is particularly effective in removing acidic impurities that may co-distill with the product under normal distillation conditions. The epoxide reacts with these impurities to form less volatile compounds, which remain in the distillation flask.
The following table summarizes the advanced purification techniques applicable to this compound.
| Purification Technique | Principle | Typical Solvents/Reagents | Suitability |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Silica gel (stationary phase), Hexane/Ethyl acetate (mobile phase). | General purpose purification from a wide range of impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Ethanol, Methanol, or mixtures with water. | Effective for obtaining high-purity crystalline solids. |
| Distillation with Nonvolatile Epoxides | In-situ removal of volatile acidic impurities by reaction with a nonvolatile epoxide during distillation. | Bisphenol-A derived epoxides. | Specialized for removing specific reactive impurities from the final product. |
Chemical Reactivity and Mechanistic Studies of 1 Benzyloxy 4 2 Bromoethyl Benzene
Reactivity of the 2-Bromoethyl Moiety
The reactivity of the 1-(benzyloxy)-4-(2-bromoethyl)benzene molecule is significantly influenced by the 2-bromoethyl group. The bromine atom, being a good leaving group, makes the adjacent carbon atom electrophilic and susceptible to various reactions. bloomtechz.combloomtechz.com This moiety is the primary site for nucleophilic substitution and elimination reactions.
The carbon atom bonded to the bromine in this compound is a primary alkyl carbon. Consequently, nucleophilic substitution reactions on this moiety predominantly follow the SN2 (bimolecular nucleophilic substitution) pathway. bloomtechz.combloomtechz.com
In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion) in a single, concerted step. chemicalnote.commasterorganicchemistry.comlumenlearning.com This backside attack leads to an inversion of stereochemistry at the reaction center. chemicalnote.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com Due to the primary nature of the halide, the formation of a primary carbocation, which would be necessary for an SN1 reaction, is highly unfavorable. masterorganicchemistry.comlibretexts.org Steric hindrance around the reaction site is minimal, further favoring the SN2 mechanism. chemicalnote.com
Common nucleophiles that react with similar (2-bromoethyl)benzene (B7723623) structures include alkoxides, amines, and thiolates, leading to the formation of ethers, amines, and thioethers, respectively. bloomtechz.combloomtechz.com For instance, the Williamson ether synthesis can be employed by reacting the compound with an alcohol in the presence of a base. bloomtechz.com
| Factor | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Substrate Structure | Favored by tertiary > secondary halides. Highly unlikely for primary halides like this compound. masterorganicchemistry.com | Favored by methyl > primary > secondary halides. This is the preferred pathway. chemicalnote.com |
| Mechanism | Two-step process involving a carbocation intermediate. chemicalnote.comlumenlearning.com | One-step, concerted process with a transition state. chemicalnote.comlumenlearning.com |
| Rate Law | Rate = k[Substrate]. Unimolecular. masterorganicchemistry.commasterorganicchemistry.com | Rate = k[Substrate][Nucleophile]. Bimolecular. youtube.com |
| Nucleophile | Weak nucleophiles are effective. lumenlearning.com | Strong nucleophiles are required. libretexts.org |
| Stereochemistry | Results in a mixture of inversion and retention (racemization). chemicalnote.commasterorganicchemistry.com | Results in complete inversion of configuration. chemicalnote.com |
| Solvent | Favored by polar protic solvents. youtube.comlibretexts.org | Favored by polar aprotic solvents. youtube.com |
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form 1-(benzyloxy)-4-vinylbenzene. The most probable mechanism for this primary alkyl halide is the E2 (bimolecular elimination) pathway. bloomtechz.comdalalinstitute.com
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a double bond is formed. dalalinstitute.com For the E2 reaction to occur efficiently, the β-hydrogen and the bromine leaving group must be in an anti-periplanar conformation. dalalinstitute.comyoutube.com The rate of the E2 reaction depends on the concentrations of both the substrate and the base. dalalinstitute.com
The E1 (unimolecular elimination) mechanism is less likely because it requires the formation of a primary carbocation intermediate, which is energetically unfavorable. libretexts.orgmasterorganicchemistry.com E1 reactions are typically in competition with SN1 reactions and are favored by weak bases and polar protic solvents, conditions that would not be optimal for a primary halide. libretexts.orgyoutube.com
| Factor | E1 Pathway | E2 Pathway |
|---|---|---|
| Substrate Structure | Tertiary > Secondary >> Primary. Unlikely for this compound. youtube.com | Tertiary > Secondary > Primary. The likely pathway. dalalinstitute.com |
| Base Strength | Weak base is sufficient. libretexts.orgyoutube.com | Requires a strong base. libretexts.orgdalalinstitute.com |
| Mechanism | Two-step, via a carbocation intermediate. masterorganicchemistry.com | One-step, concerted reaction. dalalinstitute.com |
| Rate Law | Rate = k[Substrate]. libretexts.org | Rate = k[Substrate][Base]. dalalinstitute.com |
| Stereochemistry | No specific geometric requirement. Follows Zaitsev's rule. youtube.com | Requires anti-periplanar geometry of H and leaving group. dalalinstitute.comyoutube.com |
Radical reactions involving the 2-bromoethyl moiety are also plausible, particularly in the context of its synthesis. The synthesis of (2-bromoethyl)benzene, a closely related compound, is often achieved through the free-radical addition of hydrogen bromide (HBr) to styrene (B11656). nih.govwikipedia.org This reaction proceeds via an anti-Markovnikov addition, where a bromine radical adds to the alkene, generating a stable benzylic radical intermediate, which then abstracts a hydrogen atom from HBr. chemicalbook.com Given this synthetic route, it is conceivable that under radical conditions (e.g., initiated by light or radical initiators), this compound could participate in radical-mediated processes.
Reactivity of the Benzyloxy Ether Linkage
The benzyloxy group serves as a common protecting group for phenols in organic synthesis due to its relative stability. organic-chemistry.org However, this ether linkage can be cleaved under specific conditions, and the benzylic protons introduce the possibility of rearrangement reactions.
The cleavage of the benzyl (B1604629) ether to deprotect the phenolic hydroxyl group is a well-established transformation in organic synthesis. Several methods are available, offering different levels of selectivity and compatibility with other functional groups.
Catalytic Hydrogenolysis : This is one of the most common and mildest methods for benzyl ether cleavage. youtube.com The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.comcommonorganicchemistry.com The process, known as hydrogenolysis, reductively cleaves the C-O bond of the ether, yielding the corresponding phenol (B47542) and toluene (B28343) as a byproduct. youtube.com This method is highly efficient but is not compatible with other reducible functional groups like alkenes, alkynes, or some nitrogen-containing groups. thieme-connect.com
Acid-Catalyzed Cleavage : Strong acids can cleave benzyl ethers, but this method is less common as it requires harsh conditions that may not be suitable for molecules with acid-sensitive functional groups. organic-chemistry.org
Oxidative Cleavage : Oxidizing agents can also be used for deprotection. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave benzyl ethers, especially those with electron-donating groups on the benzyl ring (like p-methoxybenzyl ethers). organic-chemistry.orgnih.gov Ozonolysis is another oxidative method that converts the benzyl ether into a benzoic ester, which can then be hydrolyzed under basic conditions to release the free phenol. organic-chemistry.org More recent methods involve visible-light-mediated oxidative debenzylation, which can be useful when other methods are incompatible with the substrate. researchgate.net
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high-yielding, clean reaction. Not compatible with other reducible groups. | youtube.comjk-sci.comcommonorganicchemistry.com |
| Oxidative Cleavage (DDQ) | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone | Effective for benzyl and substituted benzyl ethers. Can be selective. | organic-chemistry.orgnih.govresearchgate.net |
| Oxidative Cleavage (Ozone) | O₃, then base (e.g., NaOMe) | Mild conditions, compatible with glycosidic linkages and acetals. | organic-chemistry.org |
| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | Harsh conditions, limited to acid-stable molecules. | organic-chemistry.org |
The benzylic protons (the CH₂ group of the benzyloxy moiety) are acidic enough to be deprotonated by a strong base, such as an organolithium reagent. The resulting carbanion can then undergo rearrangement reactions. The organic-chemistry.orgrsc.org-Wittig rearrangement is a notable example for aryl benzyl ethers. nih.govmdpi.com
In this rearrangement, deprotonation at the benzylic carbon is followed by a migration of the benzyl group from the oxygen atom to the adjacent carbon on the aromatic ring, forming a new C-C bond. mdpi.com This process transforms the aryl benzyl ether into a substituted diarylmethanol upon quenching. nih.govmdpi.com The reaction is known to be sensitive to the conditions and the substituents on the aromatic ring. nih.gov While the organic-chemistry.orgrsc.org-rearrangement is common, rsc.orgnih.gov-sigmatropic rearrangements can also occur, particularly with allylic ethers. wikipedia.org Computational studies suggest that the mechanism for organic-chemistry.orgrsc.org and organic-chemistry.orgorganic-chemistry.org Wittig rearrangements often proceeds through a two-step mode involving C-O bond cleavage. rsc.org The strong basic conditions required for the Wittig rearrangement can limit its applicability with sensitive functional groups. nih.govmdpi.com
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its two substituents: the benzyloxy group (-OCH₂C₆H₅) and the 2-bromoethyl group (-CH₂CH₂Br). The interplay of their inductive and resonance effects determines both the rate of reaction and the regiochemical outcome of the substitution.
The 2-bromoethyl group is an alkyl substituent. Alkyl groups are generally classified as weakly activating groups that direct incoming electrophiles to the ortho and para positions through an inductive electron-donating effect and hyperconjugation. libretexts.org
In this compound, the two substituents are in a para relationship. The directing effects of both groups must be considered. The benzyloxy group is a much stronger activator than the alkyl group. uomustansiriyah.edu.iq In such cases, the directing effect of the more powerful activating group dominates the regiochemical outcome. uomustansiriyah.edu.iq The benzyloxy group strongly directs substitution to its ortho positions (C2 and C6), which are meta to the 2-bromoethyl group. The 2-bromoethyl group directs to its ortho positions (C3 and C5), which are meta to the benzyloxy group. Given the superior activating nature of the benzyloxy group, electrophilic attack will overwhelmingly favor positions 2 and 6.
Below is a table summarizing the predicted major products for several common electrophilic aromatic substitution reactions.
Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(Benzyloxy)-2-nitro-4-(2-bromoethyl)benzene |
| Bromination | Br₂, FeBr₃ | 1-(Benzyloxy)-2-bromo-4-(2-bromoethyl)benzene |
Cross-Coupling Reactions at Aromatic or Alkyl Halide Positions
The structure of this compound features a primary alkyl bromide, which serves as a key functional group for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity is centered on the C(sp³)-Br bond of the ethyl side chain.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. While traditionally applied to aryl and vinyl halides, advancements have enabled the effective coupling of primary alkyl bromides. researchgate.netresearchgate.net For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a diarylalkane structure. The success of such reactions with alkyl halides often depends on the choice of catalyst, ligand, and base to promote the oxidative addition step while suppressing potential side reactions like β-hydride elimination. researchgate.netnih.gov
Mizoroki-Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.orgwikipedia.org An interesting application involving substrates like (2-bromoethyl)benzene has been reported. In this variation, the alkyl halide can first undergo an in situ elimination reaction in the presence of a base to generate a terminal alkene (in this case, 4-(benzyloxy)styrene). This newly formed alkene can then participate in a subsequent Heck reaction with an aryl halide, providing a pathway to substituted stilbene (B7821643) derivatives. researchgate.netnih.gov
The following table provides examples of potential cross-coupling reactions involving the alkyl halide moiety of this compound.
Table 2: Representative Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst System | Base / Solvent | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, SPhos | K₃PO₄ / Toluene, H₂O | 1-(Benzyloxy)-4-(2-arylethyl)benzene |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N / THF | 1-(Benzyloxy)-4-(but-3-yn-1-yl)benzene |
| Buchwald-Hartwig | Amine (e.g., Aniline) | Pd₂(dba)₃, BINAP | NaOt-Bu / Toluene | N-(4-(benzyloxy)phenethyl)aniline |
Kinetic and Mechanistic Elucidation Studies
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for predicting its behavior and optimizing reaction conditions.
Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS proceeds through a two-step pathway. msu.edubyjus.com The first, rate-determining step involves the attack of the aromatic π-system on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu The directing influence of the benzyloxy group can be explained by examining the stability of this intermediate. When the electrophile attacks at the ortho or para positions, a key resonance structure can be drawn where the positive charge is adjacent to the oxygen atom, allowing the oxygen's lone pair to delocalize and form a more stable, oxonium ion-like contributor. This additional stabilization is not possible when attack occurs at the meta position, thus explaining the strong ortho, para-directing nature of alkoxy groups. organicchemistrytutor.comyoutube.com
Mechanism of Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of alkyl halides, such as the Suzuki-Miyaura coupling, generally follow a catalytic cycle. acs.org The cycle is initiated by the oxidative addition of the alkyl bromide to a Pd(0) complex, forming a Pd(II) intermediate. For primary alkyl halides, this step can proceed through a concerted, Sₙ2-type mechanism or via a radical pathway. nih.govacs.org This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. researchgate.net A critical competing pathway for alkyl halides is β-hydride elimination from the Pd(II)-alkyl intermediate, which would lead to the formation of an alkene byproduct. acs.orgnih.gov The choice of ligands and reaction conditions is vital to favor reductive elimination over this competing pathway.
Applications in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecule Construction
The utility of 1-(benzyloxy)-4-(2-bromoethyl)benzene as a foundational unit in the synthesis of elaborate organic molecules is well-established. Its bifunctional nature—a reactive alkyl halide on one end of the aromatic ring and a protected hydroxyl group on the other—enables chemists to introduce diverse functionalities in a regioselective manner.
This compound is a key starting material for creating more complex intermediates. The bromoethyl group can be readily converted into other functional groups, such as azides, cyanides, or larger carbon skeletons through reactions with appropriate nucleophiles. For instance, related structures like 4-(benzyloxy)-2-bromo-1-methoxybenzene can be transformed into aromatic boric acid derivatives, which are crucial intermediates for forming new carbon-carbon bonds via Suzuki-Miyaura coupling reactions nih.gov. The bromoethyl group in this compound offers a reactive handle for similar transformations, allowing for the elongation of the side chain or the introduction of new functionalities, thereby generating advanced intermediates for various synthetic targets guidechem.com. The planning of such multi-step syntheses requires a thorough understanding of the directing effects of the substituents on the aromatic ring to control the regioselectivity of subsequent reactions pressbooks.pub.
Table 1: Synthetic Transformations of the Bromoethyl Group
| Reagent/Reaction Type | Resulting Functional Group | Significance |
|---|---|---|
| Sodium Azide (NaN₃) | Azidoethyl | Precursor for amines or triazoles |
| Potassium Cyanide (KCN) | Cyanoethyl | Chain extension, precursor for carboxylic acids |
| Grignard Reagents (R-MgBr) | Alkylated side chain | Formation of new C-C bonds |
Heterocyclic compounds are central to medicinal chemistry and materials science. The bromoethyl group of this compound is an excellent electrophile for reactions with binucleophiles, leading to the formation of various heterocyclic rings. For example, reaction with primary amines or hydrazines can lead to the formation of nitrogen-containing heterocycles. This strategy is a common approach in organic synthesis, where reactive handles like alkyl halides are employed to build complex ring systems nih.gov. The synthesis of triazoles, a class of five-membered heterocycles, often involves intermediates with reactive groups analogous to the bromoethyl moiety, highlighting the potential of this compound in this area semanticscholar.org. The ability to participate in cycloaddition reactions or act as an electrophilic partner in cascade reactions further underscores its utility in constructing diverse heterocyclic scaffolds researchgate.net.
Contributions to the Synthesis of Specialized Chemical Entities
Beyond general intermediates, this compound is instrumental in creating molecules with specific, high-value applications, including polymers and functional materials.
The bromoethyl functionality is a suitable initiator or monomer component for various polymerization techniques. For instance, polymers containing bromoethyl groups, such as poly(bromoethyl acrylate), are used as reactive precursors that can be modified after polymerization to introduce a wide range of functionalities researchgate.net. This post-polymerization modification is a powerful tool for creating functional materials. Similarly, this compound can be envisioned as a monomer in polymerization reactions, where the bromoethyl group participates in processes like atom transfer radical polymerization (ATRP) sigmaaldrich.com. The resulting polymer would feature benzyloxy side chains, which could be later deprotected to yield polyphenolic materials with applications in resins and coatings. The synthesis of conjugated polymers like MEH-PPV often starts from monomers containing halogenated alkyl groups, further illustrating this synthetic strategy researchgate.net.
The rigid aromatic core of this compound makes it a suitable building block for functional materials.
Flame Retardants: Brominated organic compounds are widely used as flame retardants. They function by releasing bromine radicals upon combustion, which interrupt the radical chain reactions of the fire google.com. Although phosphorus-based flame retardants are also common, brominated molecules continue to be significant in the industry nih.gov. The presence of a bromoethyl group suggests that this compound could be incorporated into polymer backbones or used as an additive to impart flame-retardant properties to various materials, particularly styrenic polymers google.com.
Table 2: Potential Applications in Functional Materials
| Material Class | Role of this compound | Key Structural Feature |
|---|---|---|
| Liquid Crystals | Precursor to mesogenic molecules | Benzyloxyphenyl core |
| Flame Retardants | Additive or co-monomer | Bromoethyl group |
Strategic Intermediate in Medicinal Chemistry Research
In the realm of medicinal chemistry, the synthesis of novel bioactive compounds often relies on strategic intermediates that allow for the systematic modification of a molecular scaffold. This compound fits this role perfectly. The benzyloxy group serves as a robust protecting group for a phenol (B47542), a common pharmacophore, which can be removed in the final steps of a synthesis to reveal the active hydroxyl group researchgate.net. The bromoethyl side chain provides a reactive site for coupling with various nucleophiles, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents nih.gov. This approach allows medicinal chemists to synthesize libraries of related compounds to optimize biological activity. For example, ether-linked aromatic structures are found in many medicinally important compounds, and this intermediate provides a direct route to such molecules semanticscholar.org.
Regioselective and Stereoselective Synthetic Transformations Facilitated by the Compound
The chemical structure of this compound allows for a high degree of control in certain synthetic transformations, leading to specific regio- and stereoisomers.
Regioselective Transformations:
Regioselectivity can be observed in reactions involving the aromatic ring of this compound. The benzyloxy group is an ortho-, para-directing group for electrophilic aromatic substitution reactions due to the electron-donating nature of the ether oxygen. nih.gov Therefore, when the aromatic ring is subjected to reactions such as nitration, halogenation, or Friedel-Crafts acylation, the incoming electrophile will preferentially add to the positions ortho or para to the benzyloxy group. Since the para position is already occupied by the bromoethyl group, substitution will primarily occur at the ortho positions. This directing effect allows for the synthesis of specifically substituted aromatic compounds.
Stereoselective Transformations:
Stereoselectivity can be achieved in nucleophilic substitution reactions at the bromoethyl group. When this compound reacts with a chiral nucleophile, the formation of one diastereomer over the other can be favored. This is particularly relevant in the synthesis of chiral drug molecules and other biologically active compounds.
For example, the alkylation of a chiral enolate with this compound can proceed with high stereoselectivity, especially when guided by a chiral auxiliary or catalyst. nih.gov The stereochemical outcome of the reaction is influenced by the steric and electronic properties of both the nucleophile and the electrophile, as well as the reaction conditions. This control over stereochemistry is fundamental in modern organic synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.
Table 3: Examples of Regio- and Stereoselective Transformations
| Transformation Type | Reaction | Selectivity |
|---|---|---|
| Regioselective | Electrophilic Aromatic Substitution (e.g., Nitration) | Substitution at the ortho position to the benzyloxy group |
Spectroscopic and Structural Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 1-(Benzyloxy)-4-(2-bromoethyl)benzene, ¹H and ¹³C NMR are fundamental for confirming the connectivity of the atoms, while advanced 2D NMR techniques can further elucidate spatial relationships.
The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzyloxy group, the disubstituted benzene (B151609) ring, and the bromoethyl side chain.
Aromatic Protons: The protons on the para-substituted benzene ring are expected to appear as two distinct doublets in the aromatic region (typically δ 6.8-7.5 ppm). The protons ortho to the benzyloxy group will be shifted upfield compared to those ortho to the bromoethyl group due to the electron-donating nature of the ether oxygen. The protons of the monosubstituted benzyl (B1604629) ring will likely appear as a multiplet in a similar region.
Benzylic Protons: The two protons of the methylene (B1212753) group in the benzyloxy moiety (-O-CH₂-Ph) would likely appear as a singlet around δ 5.0 ppm.
Bromoethyl Protons: The ethyl bridge would give rise to two triplets. The methylene group attached to the bromine atom (-CH₂-Br) is expected to be deshielded and appear further downfield (around δ 3.5-3.7 ppm) compared to the methylene group attached to the aromatic ring (-Ar-CH₂-), which would likely resonate around δ 3.0-3.2 ppm. The coupling between these adjacent methylene groups would result in the characteristic triplet splitting pattern for each.
A hypothetical data table for the predicted ¹H NMR spectrum is presented below:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45-7.30 | m | 5H | Protons of the benzyl group phenyl ring |
| ~7.20 | d | 2H | Aromatic protons ortho to the -CH₂CH₂Br |
| ~6.90 | d | 2H | Aromatic protons ortho to the -OCH₂Ph |
| ~5.05 | s | 2H | -O-CH₂ -Ph |
| ~3.60 | t | 2H | -CH₂ -Br |
| ~3.15 | t | 2H | Ar-CH₂ - |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. As with ¹H NMR, a predicted spectrum for this compound can be constructed based on data from analogous compounds rsc.orgspectrabase.com.
The spectrum would show distinct signals for each carbon atom in the molecule.
Aromatic Carbons: The para-substituted benzene ring would exhibit four signals, with the carbons bearing the substituents showing distinct chemical shifts. The carbon attached to the oxygen of the benzyloxy group would be significantly deshielded. The carbons of the monosubstituted benzyl ring would also show characteristic signals.
Benzylic Carbon: The carbon of the benzyloxy methylene group (-O-CH₂-Ph) is expected to resonate in the region of δ 70-75 ppm.
Bromoethyl Carbons: The carbon atom directly bonded to the bromine (-CH₂-Br) would appear in the aliphatic region, typically around δ 30-35 ppm. The other methylene carbon (Ar-CH₂-) would be found at a slightly upfield position.
A hypothetical data table for the predicted ¹³C NMR spectrum is presented below:
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Quaternary aromatic carbon bonded to -OCH₂Ph |
| ~137 | Quaternary aromatic carbon of the benzyl group |
| ~136 | Quaternary aromatic carbon bonded to -CH₂CH₂Br |
| ~130 | Aromatic CH carbons ortho to the -CH₂CH₂Br |
| ~128.5 | Aromatic CH carbons of the benzyl group (ortho/meta) |
| ~128 | Aromatic CH carbon of the benzyl group (para) |
| ~127.5 | Aromatic CH carbons of the benzyl group (ortho/meta) |
| ~115 | Aromatic CH carbons ortho to the -OCH₂Ph |
| ~70 | -O-C H₂-Ph |
| ~38 | Ar-C H₂- |
| ~33 | -C H₂-Br |
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) would confirm the coupling between the two methylene groups of the bromoethyl chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish longer-range (2-3 bond) correlations, for instance, between the benzylic protons and the quaternary aromatic carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the benzylic protons and the protons of the para-substituted ring, providing insights into the preferred conformation of the molecule in solution. The application of such advanced 2D NMR techniques has been demonstrated in the structural elucidation of similarly complex molecules containing benzyloxy moieties researchgate.net.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands. Data from the closely related compound 4-Benzyloxybromobenzene provides a useful reference nist.govnih.gov. Key expected absorptions include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methylene groups are expected just below 3000 cm⁻¹.
C=C stretching: Aromatic ring C=C stretching vibrations will produce a series of sharp bands in the 1600-1450 cm⁻¹ region.
C-O stretching: The aryl-alkyl ether C-O stretching vibration is expected to give a strong absorption band in the region of 1250-1000 cm⁻¹.
C-Br stretching: The C-Br stretching vibration typically appears in the fingerprint region, usually between 600 and 500 cm⁻¹.
A hypothetical data table for the predicted IR spectrum is presented below:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| ~2925, 2850 | Medium | Aliphatic C-H stretch (CH₂) |
| ~1610, 1510, 1450 | Strong | Aromatic C=C ring stretch |
| ~1240 | Strong | Aryl-O stretch (asymmetric) |
| ~1040 | Strong | Alkyl-O stretch |
| ~820 | Strong | para-disubstituted C-H bend |
| ~690, 740 | Strong | Monosubstituted C-H bend (benzyl) |
| ~550 | Medium | C-Br stretch |
Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. The Raman spectrum of benzene is well-characterized aps.org, and for this compound, the symmetric vibrations of the aromatic rings would be expected to give strong Raman signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₅H₁₅BrO), the molecular weight is approximately 290.03 g/mol . Due to the presence of bromine, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensities, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
While an experimental mass spectrum for the target compound was not found, the fragmentation pattern can be predicted based on the known fragmentation of related structures such as benzene docbrown.info, (2-bromoethyl)benzene (B7723623) nist.govnist.gov, and other alkylbenzenes core.ac.uk. The most likely fragmentation pathways would involve:
Loss of a bromine radical: This would lead to a significant peak at m/z [M-Br]⁺.
Benzylic cleavage: Cleavage of the bond between the oxygen and the benzylic carbon would generate a tropylium (B1234903) ion at m/z 91, which is a very common and stable fragment for compounds containing a benzyl group. The corresponding phenoxy radical would not be observed.
Cleavage of the ethyl bridge: Fragmentation could occur at the C-C bond of the ethyl group, leading to various smaller fragments.
Formation of a phenyl cation: Loss of the entire bromoethyl side chain could result in a fragment at m/z 77, corresponding to the phenyl cation docbrown.info.
A hypothetical data table for the predicted major mass spectral fragments is presented below:
| m/z | Relative Intensity | Proposed Fragment Ion |
| 290/292 | Moderate | [C₁₅H₁₅BrO]⁺ (Molecular ion) |
| 211 | Moderate | [M - Br]⁺ |
| 181/183 | Low | [Br-C₆H₄-CH₂]⁺ |
| 91 | High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
X-ray Diffraction Analysis for Solid-State Structure Elucidation (Single Crystal and Powder)
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Powder X-ray Diffraction (PXRD): For polycrystalline samples, powder X-ray diffraction provides a characteristic "fingerprint" that can be used for phase identification and to assess sample purity ucmerced.edu. The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). While it does not provide the detailed structural information of a single-crystal analysis, it is a valuable tool for characterizing the bulk material. The applicability of PXRD for studying benzyloxy-benzene derivatives has been demonstrated in the literature researchgate.net. For this compound, PXRD could be used to identify different crystalline forms (polymorphs) if they exist.
Spectroscopic Signatures and Their Correlation with Molecular Structure
The structural elucidation of this compound, a compound of interest in synthetic organic chemistry, relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, allowing for the unambiguous confirmation of its molecular architecture. The correlation between the observed spectroscopic data and the compound's distinct structural features—namely the benzyloxy group, the para-substituted benzene ring, and the bromoethyl side chain—is fundamental to its characterization.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts, multiplicities, and integration values of the signals are diagnostic for each part of the structure.
Aromatic Protons: The protons on the two benzene rings appear in the downfield region, typically between 6.8 and 7.5 ppm. The para-substituted benzene ring bearing the benzyloxy and bromoethyl groups gives rise to a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the electron-donating benzyloxy group are shielded and appear at a lower chemical shift (further upfield) compared to the two protons ortho to the electron-withdrawing bromoethyl group. The five protons of the benzyl group's phenyl ring typically appear as a multiplet, a result of their similar chemical environments and complex spin-spin coupling.
Benzylic Protons (-O-CH₂-Ph): A key singlet signal, integrating to two protons, is observed for the methylene protons of the benzyloxy group. Its chemical shift is typically found around 5.0 ppm. The singlet nature of this signal indicates the absence of adjacent protons.
Ethyl Bridge Protons (-CH₂-CH₂-Br): The ethyl bridge gives rise to two distinct triplets, each integrating to two protons. These signals are a classic example of an A₂B₂ spin system. The methylene group attached to the aromatic ring (-Ar-CH₂-) appears at a lower chemical shift (around 3.1 ppm) compared to the methylene group bonded to the electronegative bromine atom (-CH₂-Br), which is deshielded and appears further downfield (around 3.5 ppm). The triplet multiplicity arises from the coupling of each methylene group with the adjacent one.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.45-7.30 | m | 5H | Ar-H (benzyl) |
| ~7.15 | d | 2H | Ar-H (ortho to -CH₂CH₂Br) |
| ~6.90 | d | 2H | Ar-H (ortho to -OCH₂Ph) |
| ~5.05 | s | 2H | -O-CH₂-Ph |
| ~3.55 | t | 2H | -CH₂-Br |
| ~3.10 | t | 2H | Ar-CH₂- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Aromatic Carbons: The aromatic carbons typically resonate in the region of 115-160 ppm. The carbon atom attached to the oxygen of the benzyloxy group (C-O) is the most deshielded of the para-substituted ring carbons, appearing around 158 ppm. The carbon atom bonded to the ethyl group (C-CH₂CH₂Br) will be found at a lower chemical shift. The remaining aromatic carbons of both rings will appear in the typical aromatic region. Due to the para-substitution, the benzene ring with the substituents will show four distinct signals, while the benzyl group's phenyl ring will show four signals as well (with the ipso-carbon being the fourth).
Benzylic Carbon (-O-CH₂-Ph): The benzylic carbon atom gives a signal around 70 ppm.
Ethyl Bridge Carbons (-CH₂-CH₂-Br): The two aliphatic carbons of the ethyl bridge are found in the upfield region of the spectrum. The carbon atom attached to the aromatic ring (Ar-CH₂) appears at a lower chemical shift (around 38 ppm) than the carbon atom bonded to the bromine (-CH₂-Br), which is deshielded by the electronegative halogen and appears further downfield (around 33 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~158.0 | Ar-C-O |
| ~137.0 | Ar-C (ipso, benzyl) |
| ~131.0 | Ar-C-CH₂CH₂Br |
| ~130.0 | Ar-CH (ortho to -CH₂CH₂Br) |
| ~128.5 | Ar-CH (benzyl) |
| ~128.0 | Ar-CH (benzyl) |
| ~127.5 | Ar-CH (benzyl) |
| ~115.0 | Ar-CH (ortho to -OCH₂Ph) |
| ~70.0 | -O-CH₂-Ph |
| ~38.0 | Ar-CH₂- |
| ~33.0 | -CH₂-Br |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies.
C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H stretching from the methylene groups of the ethyl bridge and the benzylic group appear as sharper, more intense bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretching: A strong, prominent band corresponding to the C-O stretching of the ether linkage is expected in the region of 1200-1250 cm⁻¹ for an aryl alkyl ether.
C-Br Stretching: The C-Br stretching vibration is typically observed as a medium to strong band in the fingerprint region, usually between 500 and 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3030 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic |
| 1250-1200 | C-O stretch | Aryl alkyl ether |
| 600-500 | C-Br stretch | Bromoalkane |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic [M+2]⁺ peak of nearly equal intensity would also be present, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
Common fragmentation pathways would likely involve:
Benzylic Cleavage: The most prominent fragmentation is often the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.
Loss of the Bromoethyl Group: Cleavage of the bond between the aromatic ring and the ethyl group can lead to the loss of the bromoethyl radical, resulting in a fragment corresponding to the benzyloxyphenyl cation.
Cleavage of the Ethyl Bridge: Fragmentation within the ethyl chain can also occur.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Synthetic Potential
The presence of two distinct reactive sites on the 1-(benzyloxy)-4-(2-bromoethyl)benzene molecule opens the door to a wide array of synthetic transformations, many of which remain to be explored. The bromoethyl group is a classic precursor for the introduction of a phenethyl moiety, a common structural motif in pharmaceuticals and fragrances. nbinno.comchemicalbook.comchemicalbook.comnih.gov Future research is likely to focus on leveraging this reactivity for the synthesis of novel bioactive compounds. For instance, its reaction with various nucleophiles could lead to the formation of new ethers, amines, and thioethers, each with the potential for unique biological activities.
The benzyloxy group, on the other hand, can serve as a protecting group for a phenol (B47542), which can be deprotected under specific conditions to reveal a reactive hydroxyl group. This latent functionality could be exploited in multi-step syntheses where the hydroxyl group is unmasked at a later stage for further derivatization. This strategy could be particularly useful in the synthesis of complex natural products or pharmaceutical intermediates. The interplay between the reactivity of the bromoethyl group and the benzyloxy-protected phenol offers a rich field for the development of novel synthetic methodologies.
| Potential Reaction Type | Reagent/Catalyst | Potential Product Class |
| Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Phenethylamines, Phenethyl ethers, Phenethyl thioethers |
| Cross-Coupling Reactions | Boronic acids, Organostannanes | Substituted phenethylbenzenes |
| Deprotection of Benzyl (B1604629) Ether | Hydrogenolysis (H2/Pd) | 4-(2-bromoethyl)phenol (B83804) |
| Williamson Ether Synthesis (post-deprotection) | Alkyl halides | Phenolic ethers |
Development of Novel Catalytic Transformations
The bromoethyl group in this compound is an ideal handle for a variety of catalytic cross-coupling reactions. While palladium-catalyzed reactions are well-established for aryl bromides, the development of novel catalytic systems that can selectively activate the C-Br bond in the bromoethyl group in the presence of the benzyloxy moiety is a promising area of research. nih.govnih.gov This could involve the use of alternative transition metal catalysts, such as nickel or copper, which may offer different reactivity profiles and functional group tolerance.
Furthermore, the development of enantioselective catalytic reactions is a significant frontier. Chiral catalysts could be employed to achieve asymmetric transformations at the benzylic position of the ethyl chain, leading to the synthesis of enantiomerically pure derivatives with potentially enhanced biological activity. Biocatalytic approaches, using enzymes to perform selective transformations on the molecule, also represent a green and efficient alternative to traditional chemical catalysis. chemrxiv.org
Integration into Advanced Materials Science Research
The unique structure of this compound makes it a compelling candidate for the synthesis of novel functional polymers and advanced materials. The bromoethyl group can be converted into a polymerizable functionality, such as a vinyl or styrenic group, allowing the molecule to be used as a monomer in polymerization reactions. The resulting polymers would feature pendant benzyloxy groups, which can be further modified to introduce a range of functionalities. nih.gov
For instance, deprotection of the benzyl ether would yield polymers with pendant phenolic hydroxyl groups. These hydroxyl groups can serve as sites for grafting other polymer chains, attaching biomolecules, or for creating cross-linked networks. Such functional polymers could find applications in areas such as drug delivery, tissue engineering, and as components of advanced coatings and membranes. rsc.orgacs.org The potential for creating bio-based functional polymers from derivatives of naturally occurring phenolic compounds is an area of growing interest. acs.org The design of functional materials based on the self-assembly of liquid crystalline droplets is another area where benzyloxy-functionalized molecules could play a role. nih.govemorychem.sciencenih.gov
| Potential Material Application | Key Functional Group | Enabling Polymerization/Modification |
| Functional Polymers | Vinyl (via elimination of HBr) | Radical Polymerization |
| Bio-conjugates | Phenolic Hydroxyl (post-deprotection) | Grafting of biomolecules |
| Cross-linked Resins | Phenolic Hydroxyl (post-deprotection) | Reaction with cross-linking agents |
| Liquid Crystals | Benzyloxybenzene moiety | Self-assembly |
Computational Design and Predictive Modeling for Derivative Synthesis
Computational chemistry and predictive modeling are poised to play a crucial role in unlocking the potential of this compound and its derivatives. Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and helping to predict the outcomes of synthetic transformations. nih.govajpchem.orgnih.gov
Structure-activity relationship (QSAR) studies can be employed to design novel derivatives with enhanced biological activities. ajpchem.org By correlating the structural features of a series of derivatives with their measured biological effects, computational models can be developed to predict the activity of yet-to-be-synthesized compounds. This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.netresearchgate.net The design of novel benzyloxybenzene derivatives as inhibitors of specific enzymes, for example, is an active area of research where computational tools are heavily utilized. rsc.orgnih.gov
Q & A
Q. What are the reliable synthetic routes for 1-(Benzyloxy)-4-(2-bromoethyl)benzene, and how can its purity be optimized?
A common approach involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, benzyloxybenzene derivatives can be brominated selectively using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the bromoethyl group . Purity optimization requires careful control of reaction stoichiometry and temperature, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for validating structural integrity .
Q. How can the structure of this compound be confirmed spectroscopically?
- 1H/13C NMR : The benzyloxy group typically shows a singlet at ~4.9–5.1 ppm (CH2 of benzyl), while the bromoethyl group exhibits splitting patterns near δ 3.4–3.6 ppm (CH2Br) and δ 2.8–3.0 ppm (CH2 adjacent to the aromatic ring) .
- HRMS : Molecular ion peaks should match the exact mass (e.g., C15H15BrO: calc. 306.0304) .
- FT-IR : Stretching vibrations for C-Br (~600–500 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) confirm functional groups .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
The bromoethyl group participates in Suzuki-Miyaura or Heck cross-coupling reactions when paired with palladium catalysts (e.g., Pd(PPh3)4). The benzyloxy group can act as a directing group for electrophilic substitution or be deprotected (e.g., via hydrogenolysis) for further functionalization .
Advanced Research Questions
Q. How can synthetic routes be designed to use this compound as an intermediate for complex molecules?
Example : To synthesize biaryl ethers, utilize the bromoethyl group in a Buchwald-Hartwig amination with aryl amines, followed by benzyloxy deprotection. Multi-step sequences require orthogonal protecting groups (e.g., tert-butyl for competing reactive sites) and iterative NMR monitoring . Note : Radical-polar crossover strategies (photoredox/nickel catalysis) enable C-C bond formation under mild conditions .
Q. How should conflicting spectroscopic data (e.g., unexpected NMR splitting) be resolved?
Q. What strategies optimize catalytic efficiency in reactions involving this compound?
- Catalyst Screening : Test Pd, Ni, or Cu complexes with ligands (e.g., XPhos, BINAP) for cross-coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions, while toluene improves radical stability .
- Additives : Potassium carbonate improves base-mediated eliminations, whereas iodide salts accelerate halogen exchange .
Q. How does steric hindrance from the benzyloxy group influence reaction pathways?
The bulky benzyloxy group can:
- Direct electrophilic substitution to the para position of the bromoethyl group.
- Retard nucleophilic attacks on adjacent positions, favoring alternative pathways (e.g., elimination over substitution). Computational modeling (e.g., DFT) quantifies steric maps and predicts regioselectivity .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
